![molecular formula C22H19F2N5O3 B2497232 2-(3-fluorophenoxy)-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide CAS No. 1021051-57-9](/img/structure/B2497232.png)
2-(3-fluorophenoxy)-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of heterocyclic compounds that have shown significant pharmaceutical and agricultural importance. Pyridazine analogs, similar to the structure , have been explored for their potential in medicinal chemistry and agrochemical applications due to their unique chemical properties and biological activities.
Synthesis Analysis
The synthesis of related compounds often involves treating specific phenoxy acetic acids with hydrazinylpyridazines in dry conditions, followed by heating with chloroamine to achieve the desired compound. These processes utilize various reagents and conditions to construct the complex heterocyclic frameworks characteristic of these molecules (Sallam et al., 2021).
Molecular Structure Analysis
Structural elucidation of such compounds typically employs spectroscopic techniques like IR, NMR, LC-MS, and X-ray diffraction. These methods confirm the presence of triazolo[4,3-b]pyridazine rings and other structural features. Molecular structure analysis often includes theoretical computations, such as density functional theory (DFT) calculations, to compare theoretical and experimental values and understand the molecule's electronic properties (Gündoğdu et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of these compounds can be influenced by various functional groups attached to the core structure. Studies have shown that the introduction of fluorophenyl groups can affect the molecule's ability to participate in certain chemical reactions, potentially leading to various biological activities. Modifications of the core structure can result in compounds with different properties, including anticancer and antioxidant activities (Sunil et al., 2010).
Aplicaciones Científicas De Investigación
Antioxidant and Anticancer Activity
Research on derivatives of similar structural families, such as those incorporating [1,2,4]triazolo and pyridazine moieties, has shown promising antioxidant and anticancer activities. For instance, novel derivatives bearing triazolethione and thiophenyltriazole among other moieties displayed significant antioxidant activity, surpassing that of ascorbic acid in some cases. Anticancer evaluations against human glioblastoma and breast cancer cell lines highlighted the potential of these compounds, with specific derivatives identified as notably active against glioblastoma cells (Tumosienė et al., 2020).
Structural and Synthetic Studies
Another aspect of research focuses on the synthesis, structure analysis, and potential medicinal applications of heterocyclic compounds, including pyridazine analogs. These studies involve comprehensive synthesis methods, spectroscopic characterization, and theoretical calculations to elucidate the properties of these compounds. For example, the synthesis and characterization of 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine revealed insights into its molecular structure and potential for further pharmaceutical exploration (Sallam et al., 2021).
Antimicrobial and Antifungal Properties
Compounds within this structural realm have also been explored for their antimicrobial and antifungal properties. The synthesis of novel derivatives and their subsequent evaluation against various bacterial and fungal strains have shown significant activity, indicating their potential as lead compounds for developing new antimicrobial agents. This line of research underscores the versatile applications of these compounds beyond their anticancer capabilities (Helal et al., 2013).
Mecanismo De Acción
Target of Action
The primary target of this compound is the P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and is associated with various cellular processes, including proliferation, differentiation, and apoptosis .
Mode of Action
The compound interacts with the PCAF bromodomain, inhibiting its function . This interaction is likely facilitated by the compound’s structural features, which allow it to bind effectively to the PCAF binding site .
Biochemical Pathways
By inhibiting PCAF, the compound can affect various biochemical pathways associated with this enzyme. PCAF is involved in the acetylation of histones, a process that regulates gene expression. Therefore, inhibition of PCAF can lead to changes in gene expression patterns, potentially affecting cellular processes such as cell growth and apoptosis .
Pharmacokinetics
The compound’s effectiveness against various cancer cell lines suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound’s action results in the inhibition of PCAF, leading to changes in gene expression. This can have various molecular and cellular effects, depending on the specific genes affected. In the context of cancer, this could potentially lead to reduced cell proliferation and increased apoptosis .
Propiedades
IUPAC Name |
2-(3-fluorophenoxy)-N-[2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2N5O3/c1-14(32-18-4-2-3-17(24)13-18)22(30)25-11-12-31-20-10-9-19-26-27-21(29(19)28-20)15-5-7-16(23)8-6-15/h2-10,13-14H,11-12H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVXTVHGPFGMTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCOC1=NN2C(=NN=C2C3=CC=C(C=C3)F)C=C1)OC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-fluorophenoxy)-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

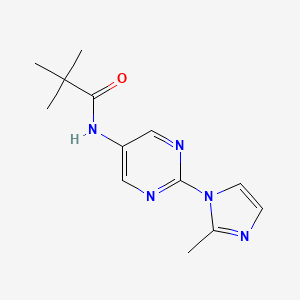
![2-(4-ethoxyphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2497151.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(propan-2-yl)pyrrolidine-3-carboxylic acid, Mixture of diastereomers](/img/structure/B2497153.png)
![3-(1-benzofuran-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2497154.png)

![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone](/img/structure/B2497157.png)
![6'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline]](/img/structure/B2497159.png)
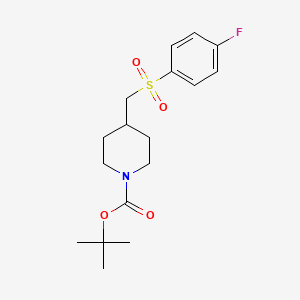
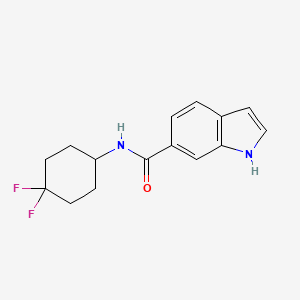
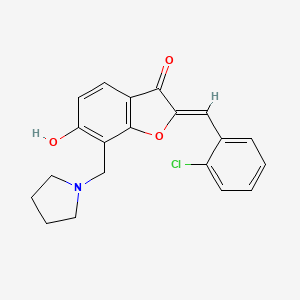
![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-ethoxybenzamide](/img/structure/B2497167.png)
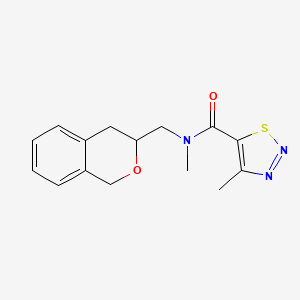
![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide](/img/structure/B2497169.png)
